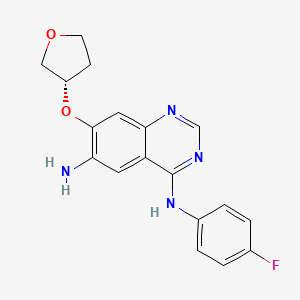![molecular formula C30H31N5O4 B8236611 methyl (3Z)-3-[[4-[methyl-(2-piperazin-1-ylacetyl)amino]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate](/img/structure/B8236611.png)
methyl (3Z)-3-[[4-[methyl-(2-piperazin-1-ylacetyl)amino]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “methyl (3Z)-3-[[4-[methyl-(2-piperazin-1-ylacetyl)amino]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate” is a chemical substance listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of methyl (3Z)-3-[[4-[methyl-(2-piperazin-1-ylacetyl)amino]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of various reagents and catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the synthesis process.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for this compound. Industrial production methods often involve the use of large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The industrial production of this compound also involves stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: methyl (3Z)-3-[[4-[methyl-(2-piperazin-1-ylacetyl)amino]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
Aplicaciones Científicas De Investigación
methyl (3Z)-3-[[4-[methyl-(2-piperazin-1-ylacetyl)amino]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is investigated for its potential therapeutic properties and its role in drug development. In industry, it is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of methyl (3Z)-3-[[4-[methyl-(2-piperazin-1-ylacetyl)amino]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The molecular pathways involved in the action of this compound are complex and may include various signaling cascades and biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds: methyl (3Z)-3-[[4-[methyl-(2-piperazin-1-ylacetyl)amino]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate can be compared with other similar compounds based on its structure and properties. Some of the similar compounds include those with similar functional groups and chemical backbones.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the unique properties it exhibits. These properties make it valuable for various scientific research applications and industrial uses.
Propiedades
IUPAC Name |
methyl (3Z)-3-[[4-[methyl-(2-piperazin-1-ylacetyl)amino]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N5O4/c1-34(26(36)19-35-16-14-31-15-17-35)23-11-9-22(10-12-23)32-28(20-6-4-3-5-7-20)27-24-13-8-21(30(38)39-2)18-25(24)33-29(27)37/h3-13,18,31-32H,14-17,19H2,1-2H3,(H,33,37)/b28-27- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMBVXYQKYKAOW-DQSJHHFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)NC(=C2C3=C(C=C(C=C3)C(=O)OC)NC2=O)C4=CC=CC=C4)C(=O)CN5CCNCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=C(C=C1)N/C(=C\2/C3=C(C=C(C=C3)C(=O)OC)NC2=O)/C4=CC=CC=C4)C(=O)CN5CCNCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Butyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Ibrutinib Impurity)](/img/structure/B8236541.png)






![2,4-Dichloro-7,7-difluoro-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B8236593.png)




![6-bromo-8-cyclopentyl-5-methyl-Pyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione](/img/structure/B8236642.png)
